3-Fluoro-4-methoxybenzamide
Description
3-Fluoro-4-methoxybenzamide is a substituted benzamide derivative with the molecular formula C₈H₈FNO₂. Its structure comprises a benzamide backbone modified by a fluorine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring (CAS: 853771-92-3) . This compound is primarily utilized in biochemical research, particularly as a reference inhibitor of nicotinamide N-methyltransferase (NNMT), exhibiting an IC₅₀ value of 30,000 nM .
Properties
IUPAC Name |
3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCORVLHOWHHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-4-methoxybenzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles due to its electron-withdrawing nature.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are typically used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Hydrolysis: 3-Fluoro-4-methoxybenzoic acid and ammonia or an amine.
Scientific Research Applications
3-Fluoro-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions such as Alzheimer’s disease.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biochemistry: It serves as a building block for the synthesis of various biochemical compounds used in research.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxybenzamide is primarily related to its ability to interact with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to modulation of enzymatic activity or receptor interactions, which are crucial in its medicinal applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table and analysis highlight key differences between 3-Fluoro-4-methoxybenzamide and structurally related benzamide compounds.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Modifications and Bioactivity Fluorine vs. Chlorine Substitution: Unlike 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide , which contains a chlorine atom and an amino group, this compound lacks these substituents. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, though direct evidence is absent in the provided data. Methoxy Position: 4-Methoxybenzamide shares the 4-OCH₃ group with this compound but lacks fluorine. This difference likely impacts solubility and target binding, as fluorine can alter electron density and hydrophobic interactions.
Enzymatic Inhibition (NNMT)
- Both this compound and 5-Methoxypyrazine-2-carboxamide exhibit identical IC₅₀ values (30,000 nM) against NNMT. However, their structural dissimilarities (benzamide vs. pyrazine core) suggest divergent binding modes or off-target effects.
This highlights how minor substituent changes (e.g., 2-OCH₃ vs. 3-F) can drastically alter functional utility.
Physicochemical Properties
- 4-Methoxybenzamide has a well-documented melting point (164–167°C) and solubility in alcohols and ethers, whereas this compound lacks such data. Fluorine’s presence may lower solubility due to increased hydrophobicity.
Research Implications and Limitations
- Functional Trade-offs: While fluorine enhances electronegativity, it may reduce bioavailability compared to amino- or hydroxyl-substituted benzamides.
Biological Activity
3-Fluoro-4-methoxybenzamide is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H8FNO2. The presence of a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring contributes to its unique physicochemical properties, which influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 169.15 g/mol |
| Melting Point | Not specified |
| Solubility | Varies with solvent |
| Log P (Octanol-Water Partition Coefficient) | Indicates hydrophobicity |
The biological activity of this compound is hypothesized to involve several mechanisms depending on its target:
- Antimicrobial Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other benzamide derivatives.
- Anticancer Properties : The compound could induce apoptosis in cancer cells by targeting specific signaling pathways or inhibiting tumor cell proliferation.
Antimicrobial Properties
Research indicates that compounds with a benzamide structure often exhibit antimicrobial activity. This compound has shown promise in preliminary studies:
- In vitro Studies : Demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Mechanistic Insights : Potentially acts by disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.
Anticancer Activity
Benzamide derivatives are also recognized for their anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer therapeutic.
- Case Studies : In experimental models, this compound has been evaluated for its efficacy against specific cancer types, yielding encouraging results.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to the benzamide core can significantly alter its potency and selectivity:
- Fluorine Substitution : The introduction of fluorine at the 3-position enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Methoxy Group : The methoxy group at the 4-position contributes to hydrophobic interactions, potentially increasing binding affinity to biological targets.
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
- Antimicrobial Activity : In vitro assays demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) reported in specific ranges depending on the bacterial strain tested.
- Anticancer Efficacy : Cell viability assays indicated that treatment with this compound resulted in reduced viability of cancer cell lines, with IC50 values suggesting it is a potent candidate for further development.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study A : Focused on its antimicrobial effects against Gram-positive and Gram-negative bacteria, showing significant inhibition compared to control groups.
- Study B : Investigated its anticancer properties in vitro, revealing that it induces apoptosis in treated cells through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
